1H-1,2,4-Triazol-5-amine, 3-(2-furanyl)-1-(methylsulfonyl)-
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Overview
Description
3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE is a chemical compound that features a furan ring, a triazole ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by functionalization to introduce the furan and methylsulfonyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-FURFURYL 2-METHYL-3-FURYL DISULFIDE: Another compound featuring a furan ring and sulfur-containing groups.
3-(5-METHYL-2-FURYL)PROP-2-ENAL: A compound with a furan ring and an aldehyde group.
Uniqueness
3-(2-FURYL)-1-(METHYLSULFONYL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to the presence of both a triazole ring and a methylsulfonyl group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these functional groups are advantageous, such as in the development of pharmaceuticals or advanced materials .
Properties
Molecular Formula |
C7H8N4O3S |
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Molecular Weight |
228.23 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-methylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N4O3S/c1-15(12,13)11-7(8)9-6(10-11)5-3-2-4-14-5/h2-4H,1H3,(H2,8,9,10) |
InChI Key |
LTAMWUUOSRFGOV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C(=NC(=N1)C2=CC=CO2)N |
solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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